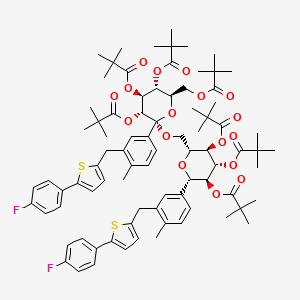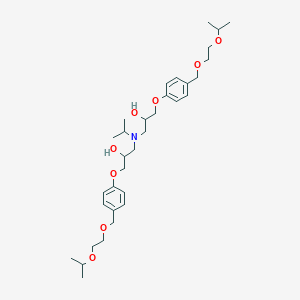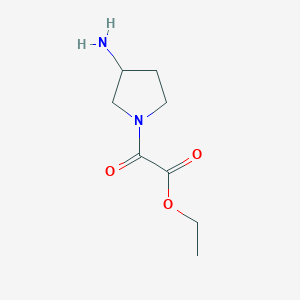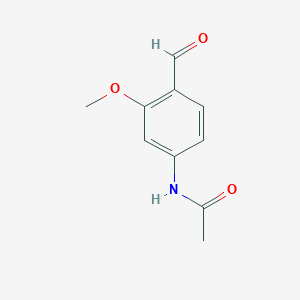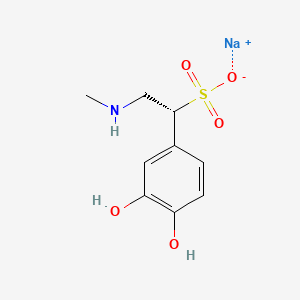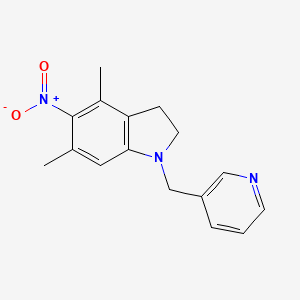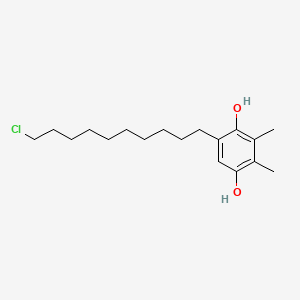
5-(10-Chlorodecyl)-2,3-dimethylbenzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(10-Chlorodecyl)-2,3-dimethylbenzene-1,4-diol is an organic compound with the molecular formula C18H29ClO2 It is a derivative of benzene, featuring a chlorodecyl side chain and two hydroxyl groups on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(10-Chlorodecyl)-2,3-dimethylbenzene-1,4-diol typically involves the following steps:
Alkylation: The introduction of the chlorodecyl side chain to the benzene ring can be achieved through a Friedel-Crafts alkylation reaction. This involves reacting 2,3-dimethylbenzene-1,4-diol with 10-chlorodecane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
5-(10-Chlorodecyl)-2,3-dimethylbenzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chlorodecyl side chain can be reduced to a decyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products
Oxidation: Formation of 5-(10-Chlorodecyl)-2,3-dimethyl-1,4-benzoquinone.
Reduction: Formation of 5-(10-Decyl)-2,3-dimethylbenzene-1,4-diol.
Substitution: Formation of 5-(10-Azidodecyl)-2,3-dimethylbenzene-1,4-diol or 5-(10-Thiodecyl)-2,3-dimethylbenzene-1,4-diol.
Wissenschaftliche Forschungsanwendungen
5-(10-Chlorodecyl)-2,3-dimethylbenzene-1,4-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(10-Chlorodecyl)-2,3-dimethylbenzene-1,4-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chlorodecyl side chain can interact with hydrophobic regions. These interactions can disrupt cellular processes, leading to antimicrobial effects or modulation of biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorobutanol: An alcohol-based preservative with similar antimicrobial properties.
Fumaric acid, 10-chlorodecyl decyl ester: Another compound with a chlorodecyl side chain, used in different applications.
Uniqueness
5-(10-Chlorodecyl)-2,3-dimethylbenzene-1,4-diol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C18H29ClO2 |
|---|---|
Molekulargewicht |
312.9 g/mol |
IUPAC-Name |
5-(10-chlorodecyl)-2,3-dimethylbenzene-1,4-diol |
InChI |
InChI=1S/C18H29ClO2/c1-14-15(2)18(21)16(13-17(14)20)11-9-7-5-3-4-6-8-10-12-19/h13,20-21H,3-12H2,1-2H3 |
InChI-Schlüssel |
UWNNIKPVOPZIBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=C1C)O)CCCCCCCCCCCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



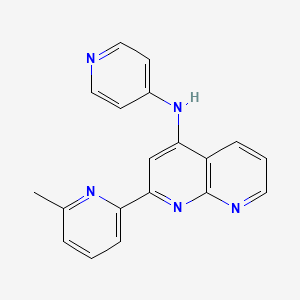
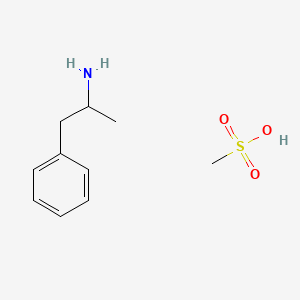
![Methyl 5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxopentanoate](/img/structure/B13854901.png)
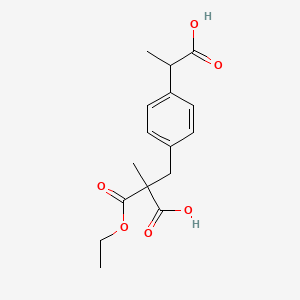
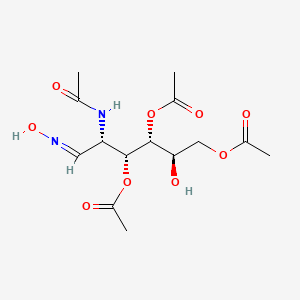

![7-Chloro-4,4-diphenyl-1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B13854915.png)
